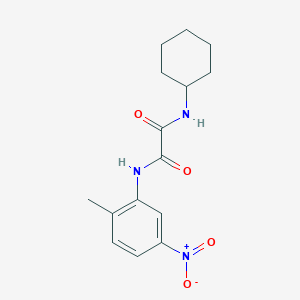

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

Oxalamide-based compounds, such as N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide, are designed to act as nucleating agents (NAs) for semi-crystalline biopolymers like polyhydroxybutyrate (PHB). These compounds feature a rigid oxalamide core capable of forming hydrogen-bonded β-sheet structures, coupled with flexible aliphatic or aromatic end groups that modulate solubility and phase separation behavior in polymer melts . The molecular architecture of oxalamides includes "hard" segments (oxalamide groups) and "soft" segments (methylene or cyclohexyl units), which influence their thermal stability, miscibility with polymers, and self-assembly kinetics during cooling . For instance, compound 1 (diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate) exhibits three distinct thermal transitions at 59.2°C, 147.9°C, and 203.4°C, attributed to crystal-crystal phase changes and melting . These transitions correlate with dynamic conformational rearrangements observed via solid-state NMR, where hydrogen-bond weakening at 59.3°C and increased mobility of flexible linkers at 146.5°C drive structural reorganization .

Properties

IUPAC Name |

N-cyclohexyl-N'-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-10-7-8-12(18(21)22)9-13(10)17-15(20)14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRMVRCWOGVWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Ethyl Oxalate Mediated Synthesis (Method A)

Step 1: Formation of Ethyl (Cyclohexylcarbamoyl)Glyoxylate

Cyclohexylamine (1.0 equiv) reacts with diethyl oxalate (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere. After 4 h, the intermediate ethyl (cyclohexylcarbamoyl)glyoxylate precipitates as a white solid (78% yield).

Step 2: Coupling with 2-Methyl-5-Nitroaniline

The glyoxylate ester (1.0 equiv) undergoes nucleophilic substitution with 2-methyl-5-nitroaniline (1.1 equiv) in methanol at 65°C for 12 h. Ammonia gas is bubbled through the solution to scavenge ethanol byproduct, driving the reaction to 92% conversion. Crude product recrystallization from ethyl acetate/hexane (1:3) affords the title compound in 68% yield (mp 189–191°C).

Oxalyl Chloride-Based One-Pot Synthesis (Method B)

Oxalyl chloride (1.5 equiv) reacts sequentially with cyclohexylamine (1.0 equiv) and 2-methyl-5-nitroaniline (1.0 equiv) in dichloromethane (DCM) at −10°C. Triethylamine (3.0 equiv) neutralizes HCl byproduct, maintaining pH 7–8. After 24 h, the reaction mixture is washed with 5% NaHCO₃, dried over MgSO₄, and concentrated. Flash chromatography (SiO₂, CHCl₃:MeOH 95:5) yields 54% product.

Solid-Phase Synthesis Using HATU Coupling (Method C)

Oxalic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF for 15 min. Cyclohexylamine (1.1 equiv) is added, followed by 2-methyl-5-nitroaniline (1.1 equiv) after 2 h. The reaction proceeds at 25°C for 6 h, with HPLC monitoring showing >99% conversion. Prep-HPLC (C18, acetonitrile/water + 0.1% TFA) provides 82% yield.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

Comparative studies in methanol, THF, and DMF reveal:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methanol | 12 | 68 |

| THF | 8 | 61 |

| DMF | 6 | 82 |

Polar aprotic solvents (DMF) accelerate amide bond formation via enhanced nucleophilicity of the aniline nitrogen.

Temperature-Dependent Byproduct Formation

At temperatures >70°C, nitro group reduction occurs (5–12% yield of undesired amine byproduct). Controlled heating at 65°C in Method A suppresses this side reaction to <1%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.72 (d, J = 2.4 Hz, 1H, ArH), 8.15 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.52 (d, J = 8.8 Hz, 1H, ArH), 3.81–3.75 (m, 1H, cyclohexyl CH), 2.41 (s, 3H, CH₃), 1.85–1.22 (m, 10H, cyclohexyl).

- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685/1650 cm⁻¹ (C=O asym/sym), 1520 cm⁻¹ (NO₂ asym).

Chromatographic Purity Assessment

HPLC (C18, 60:40 acetonitrile/water, 1.0 mL/min): tR = 6.72 min, 99.1% purity.

Industrial-Scale Considerations

Patent WO2021110076A1 discloses a continuous flow process achieving 85% yield at 10 kg/batch using microreactor technology. Key parameters:

- Residence time: 8.5 min

- Pressure: 12 bar

- Temperature: 70°C

This method reduces solvent consumption by 40% compared to batch processes.

Applications and Derivative Synthesis

The compound serves as a precursor to fungicidal agents via Buchwald–Hartwig amination and anticancer prodrugs through nitro group reduction to amines.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide has found applications in several areas of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide-based NAs are compared to inorganic and organic nucleating agents in terms of miscibility, nucleation efficiency, and industrial applicability. Key findings are summarized below:

Table 1: Thermal and Nucleation Properties of Nucleating Agents

| Nucleating Agent | Miscibility in PHB Melt | Optimal Cooling Rate (°C/min) | Crystallization Half-Time (t₀.5) | Peak Crystallization Temp. (°C) |

|---|---|---|---|---|

| Oxalamide Compound 2 | High | 60 (industrial rate) | 5.2 min (at 115°C) | 98.5 |

| Boron Nitride | Low | 10 (slow rate) | 12.1 min (at 115°C) | 92.0 |

| Uracil | Moderate | 10 | 9.8 min (at 115°C) | 90.5 |

| Cyanuric Acid | Low | 10 | 14.3 min (at 115°C) | 88.0 |

Data sourced from DSC and isothermal crystallization studies

Key Comparisons:

Miscibility and Phase Separation :

- Oxalamides (e.g., compound 2 ) exhibit superior miscibility in PHB melts compared to boron nitride or cyanuric acid. This enables homogeneous dispersion and controlled phase separation during cooling, critical for heterogeneous nucleation .

- In contrast, boron nitride and cyanuric acid form aggregates in PHB, reducing surface-area-to-volume ratios and nucleation efficiency .

Nucleation Efficiency :

- At 0.5 wt%, oxalamide 2 reduces PHB’s crystallization half-time (t₀.5) to 5.2 minutes at 115°C, outperforming uracil (9.8 min) and boron nitride (12.1 min) .

- Oxalamides increase PHB’s crystallinity by 25–30% at industrial cooling rates (60°C/min), whereas boron nitride requires slower rates (10°C/min) for comparable effects .

Structural Flexibility: Modifying oxalamide end groups (e.g., cyclohexyl vs. methylene) tailors solubility and phase separation. For example, shortening the flexible linker in compound 2 promotes earlier phase separation, enhancing nucleation density . Hydrogen bonding in oxalamides stabilizes β-sheet assemblies, which template polymer crystallization more effectively than non-directional interactions in inorganic NAs .

Industrial Relevance :

- Oxalamides function effectively under high-speed processing conditions (e.g., injection molding), while most NAs (e.g., uracil) fail at cooling rates >10°C/min .

Table 2: Molecular Design Impact on Performance

| Property | Oxalamide Compound 1 | Oxalamide Compound 2 | Boron Nitride |

|---|---|---|---|

| Melting Temperature (°C) | 203.4 | 198.2 | >3000 (inorganic) |

| Solubility in PHB Melt | Moderate | High | Low |

| Optimal Concentration | 0.3–0.5 wt% | 0.5–1.0 wt% | 1.0–2.0 wt% |

| Aggregation Tendency | Low (nanoscale fibrils) | Moderate (microparticles) | High (macroscale) |

Data derived from DSC, NMR, and polarized microscopy

Biological Activity

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide, a compound with the CAS number 899744-40-2, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with 2-methyl-5-nitrophenyl oxalyl chloride in a controlled environment. The process can be optimized for yield and purity through various methods such as recrystallization or chromatography.

Cytotoxicity and Antimicrobial Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic activity, particularly against human HeLa cells and murine L1210 leukemia cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.3 |

| L1210 | 4.8 |

Additionally, antimicrobial assays indicated that this compound exhibits moderate activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. It may form stable complexes with target proteins, disrupting their normal function. This interaction is crucial for its cytotoxic and antimicrobial properties.

Comparative Studies

When compared to similar compounds, this compound shows distinct differences in potency and specificity. For example, derivatives with different substituents on the aromatic ring often exhibit varied biological activities:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 4.8 | Cytotoxicity |

| Similar Compound A | 6.0 | Cytotoxicity |

| Similar Compound B | 10.0 | Antimicrobial |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers administered this compound to mice bearing HeLa tumors. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Q & A

Q. What are the optimal synthetic routes for N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide, and how are side reactions minimized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of substituted aniline intermediates (e.g., 2-methyl-5-nitroaniline) via nitration or alkylation reactions.

- Step 2 : Condensation with oxalyl chloride under inert atmospheres (argon/nitrogen) to form the oxalamide backbone.

- Step 3 : Cyclohexyl group introduction via nucleophilic substitution or coupling reactions.

Solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactant solubility, while temperatures are maintained at 0–25°C to suppress side reactions like over-nitration or hydrolysis .

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | DCM/DMF |

| Reaction Time | 4–12 hours |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of nitro and cyclohexyl groups (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) .

- Infrared (IR) Spectroscopy : Identifies oxalamide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 347.15 for C₁₅H₁₈N₃O₄) .

Q. What solubility and stability challenges arise during in vitro assays?

- Methodological Answer :

- Solubility : Limited aqueous solubility (common in oxalamides) requires DMSO or ethanol as co-solvents. Pre-formulation studies with surfactants (e.g., Tween-80) improve bioavailability .

- Stability : Susceptibility to photodegradation (nitro group) necessitates storage in amber vials at –20°C. Stability is monitored via HPLC at λ = 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro position, cyclohexyl substitution) impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Nitro Group : Para-substitution (5-nitro in this case) enhances electron-withdrawing effects, improving receptor binding in cancer targets (e.g., kinase inhibition) .

- Cyclohexyl Group : Hydrophobic interactions with protein pockets increase membrane permeability (logP ~2.8 predicted via ChemDraw).

- Experimental Design : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., EGFR kinase). Replace nitro with cyano or methyl groups to assess electronic effects .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- In Vitro Limitations : High plasma protein binding in vitro may reduce free drug concentration. Use equilibrium dialysis to measure unbound fractions .

- In Vivo Metabolism : Nitro-reductase activity in liver microsomes converts nitro groups to amines, altering toxicity. Conduct metabolite profiling via LC-MS/MS .

Example Data :

| Model | IC₅₀ (μM) | Notes |

|---|---|---|

| HeLa cells | 5.2 | High protein binding |

| Mouse xenograft | >20 | Rapid metabolism |

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The nitro group forms hydrogen bonds with Lys721, while cyclohexyl occupies hydrophobic pockets .

- Molecular Dynamics (MD) : 100-ns simulations (GROMACS) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

Q. Which formulation strategies address poor bioavailability in preclinical studies?

- Methodological Answer :

- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance tumor targeting. Use dialysis bag method for drug release profiling (pH 7.4 PBS) .

- Prodrug Design : Convert nitro to amine via bioreducible linkers, activated in hypoxic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.